molecular formula C4H5NO2 B170137 2(3H)-Oxazolone, 4-methyl- CAS No. 125210-03-9

2(3H)-Oxazolone, 4-methyl-

Cat. No.: B170137
CAS No.: 125210-03-9
M. Wt: 99.09 g/mol
InChI Key: HUTNXAYRNHOZHL-UHFFFAOYSA-N
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Description

2(3H)-Oxazolone, 4-methyl- is a heterocyclic organic compound characterized by a five-membered ring containing both oxygen and nitrogen atoms. This compound is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Oxazolone, 4-methyl- typically involves the cyclization of amino acids or their derivatives. One common method is the reaction of an amino acid with an isocyanate, leading to the formation of the oxazolone ring. The reaction conditions often include the use of a base such as sodium hydroxide or potassium carbonate to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of 2(3H)-Oxazolone, 4-methyl- can be achieved through the continuous flow synthesis method. This approach allows for the efficient and scalable production of the compound, ensuring high purity and yield. The reaction conditions are optimized to maintain a steady flow of reactants and products, minimizing the formation of by-products.

Chemical Reactions Analysis

Types of Reactions: 2(3H)-Oxazolone, 4-methyl- undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolone derivatives.

    Reduction: Reduction reactions can convert the oxazolone ring into other functional groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, thiols, and halides are employed under mild to moderate conditions.

Major Products: The major products formed from these reactions include various substituted oxazolones, amines, and alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

2(3H)-Oxazolone, 4-methyl- has a wide range of applications in scientific research:

    Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.

    Industry: The compound is utilized in the production of polymers, agrochemicals, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 2(3H)-Oxazolone, 4-methyl- involves its ability to act as a reactive intermediate in various chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of stable products. The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

    2(3H)-Oxazolone: The parent compound without the methyl group.

    4-Methyl-2-oxazolidinone: A structurally similar compound with a different ring structure.

    2(3H)-Thiazolone: A sulfur-containing analog of oxazolone.

Uniqueness: 2(3H)-Oxazolone, 4-methyl- is unique due to its specific reactivity and stability, which make it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions under mild conditions sets it apart from other similar compounds.

Properties

IUPAC Name

4-methyl-3H-1,3-oxazol-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5NO2/c1-3-2-7-4(6)5-3/h2H,1H3,(H,5,6)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUTNXAYRNHOZHL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=COC(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

99.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125210-03-9
Record name 4-methyl-2,3-dihydro-1,3-oxazol-2-one
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